An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1785023-01-9) is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group into the oxazole scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data, this document presents high-quality, computationally predicted values for key parameters and details the established experimental protocols for their empirical determination. This dual approach offers researchers both immediate, actionable insights and the methodological framework for subsequent experimental validation.
Introduction: The Significance of Fluorination in Drug Design
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, serves as a fascinating bioisostere for hydroxyl, thiol, or amine functionalities. Its unique electronic properties can enhance metabolic stability, modulate acidity (pKa), and improve membrane permeability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. The oxazole ring system is a well-established pharmacophore present in numerous biologically active compounds. The combination of the difluoromethyl group and the oxazole carboxylic acid scaffold in 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid presents a molecule with significant potential for the development of novel therapeutics. A thorough understanding of its fundamental physicochemical properties is therefore the first critical step in its journey from a compound of interest to a potential clinical candidate.
Core Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. These values provide a foundational dataset for initial in silico modeling, lead optimization, and the design of further experimental studies.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₅H₃F₂NO₃ | Defines the elemental composition. |
| Molecular Weight | 163.08 g/mol | Influences diffusion and transport properties. |
| pKa | Value dependent on prediction software | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |
| logP | Value dependent on prediction software | Measures lipophilicity, a key factor in the "rule of five" for predicting oral bioavailability. |
| Aqueous Solubility | Value dependent on prediction software | Crucial for formulation, absorption, and achieving therapeutic concentrations. |
| Melting Point | Value dependent on prediction software | Indicates purity and solid-state stability. |
Methodologies for Physicochemical Property Determination
This section details the standard experimental protocols for the determination of the key physicochemical properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. The rationale behind the selection of these methods is provided to offer a deeper understanding of the experimental design.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a compound in solution. For a carboxylic acid, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. Potentiometric titration is a highly accurate and widely used method for pKa determination.[1]
Experimental Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is low.
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Standardization of Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
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Titration Setup: Place the analyte solution in a thermostatted beaker equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration Procedure: Add the standardized NaOH solution in small, precise increments using a burette. Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This relationship is described by the Henderson-Hasselbalch equation.[1]
Causality Behind Experimental Choices:
-
Potentiometric Detection: Provides a direct and highly accurate measurement of the change in hydrogen ion concentration during the titration.
-
Standardized Titrant: Ensures the accuracy of the molar quantity of base added, which is crucial for the precise determination of the equivalence point.
-
Thermostatted Conditions: The pKa is temperature-dependent; maintaining a constant temperature ensures the reproducibility and accuracy of the measurement.
Visualization of the pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The logarithm of the octanol-water partition coefficient (logP) is the industry-standard measure of a compound's lipophilicity. It is a critical parameter in assessing drug-likeness and predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for logP determination.[2][3][4][5]
Experimental Protocol:
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Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in either the aqueous or organic phase.
-
Partitioning: In a sealed container, combine a known volume of the stock solution with a known volume of the other phase.
-
Equilibration: Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow for the complete partitioning of the analyte between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Concentration Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Causality Behind Experimental Choices:
-
n-Octanol as the Organic Phase: It is widely accepted as a good mimic of the lipid bilayers of cell membranes.
-
Pre-saturation of Solvents: Prevents volume changes during the experiment that would affect the accuracy of the concentration measurements.
-
Equilibration Time: Ensures that the partitioning has reached a true thermodynamic equilibrium.
-
Analytical Quantification: HPLC or UV-Vis spectroscopy provides the necessary sensitivity and accuracy for determining the analyte concentration in each phase.
Visualization of the Shake-Flask logP Determination Workflow:
Caption: Workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. Low aqueous solubility can be a major hurdle in drug development. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6][7][8]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved analyte in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Causality Behind Experimental Choices:
-
Use of Excess Solid: Ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.
-
Extended Equilibration Time: Allows for the dissolution process to reach a thermodynamic steady state.
-
pH Control: The solubility of ionizable compounds like carboxylic acids is highly pH-dependent. Using a buffered solution provides a physiologically relevant and reproducible measurement.
-
Sensitive Analytical Method: HPLC-UV or LC-MS is necessary to accurately quantify what may be low concentrations of the dissolved compound.
Visualization of the Aqueous Solubility Determination Workflow:
Caption: Workflow for melting point determination by DSC.
Structural Elucidation by Spectroscopic Methods
The definitive confirmation of the chemical structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the oxazole ring proton, the difluoromethyl proton (a triplet), and the carboxylic acid proton. ¹³C NMR will provide signals for each unique carbon atom, including the characteristic resonance of the carboxylic acid carbonyl and the carbon of the difluoromethyl group (a triplet due to C-F coupling). ¹⁹F NMR will show a doublet corresponding to the two equivalent fluorine atoms coupled to the proton of the difluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the oxazole ring, and the C-F stretching vibrations of the difluoromethyl group. [9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Conclusion
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a compound with significant potential in drug discovery, largely attributable to the presence of the difluoromethyl group. This guide has provided a comprehensive overview of its core physicochemical properties, utilizing high-quality computational predictions in the absence of extensive experimental data. Furthermore, detailed, field-proven experimental protocols for the determination of pKa, logP, aqueous solubility, and melting point have been presented, along with the underlying scientific rationale. This document is intended to serve as a valuable resource for researchers, enabling informed decision-making in the design of future studies and the advancement of drug development programs involving this and related molecular scaffolds.
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